An In-Depth Technical Guide to N-(3-Phenylpropyl)acetamide: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to N-(3-Phenylpropyl)acetamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Phenylpropyl)acetamide is a secondary amide that, while not extensively studied as a primary therapeutic agent, belongs to the broad and biologically significant class of N-acyl amides. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a robust resource for researchers utilizing N-(3-Phenylpropyl)acetamide as a chemical intermediate, a reference standard, or a scaffold for further molecular development.
Core Chemical and Physical Properties
N-(3-Phenylpropyl)acetamide is a crystalline solid at standard conditions. Its core identifiers and physical properties are summarized below. It is important to note that while experimental data for some properties are limited, computed values from reliable databases provide a strong predictive foundation.
| Property | Value | Source(s) |
| IUPAC Name | N-(3-phenylpropyl)acetamide | [1] |
| CAS Number | 34059-10-4 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1][3] |
| Appearance | Colorless to white crystalline solid | |
| Melting Point | Data not consistently available; expected to be a low-melting solid | [4] |
| Boiling Point | Data not consistently available | [4] |
| Solubility | Soluble in water, ethanol, chloroform, and other organic solvents | |
| XLogP3 | 1.9 | [1] |
Synthesis and Purification: The Acetylation of 3-Phenylpropylamine
The most direct and common method for the synthesis of N-(3-Phenylpropyl)acetamide is the N-acetylation of its corresponding primary amine, 3-phenylpropylamine. This reaction involves the formation of an amide bond through the nucleophilic attack of the amine on an acetylating agent. Acetic anhydride is a preferred reagent for this transformation due to its high reactivity and the straightforward nature of the workup.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a stable leaving group and yielding the protonated amide. A mild base, such as pyridine or triethylamine (or even a second equivalent of the starting amine), deprotonates the nitrogen, yielding the final N-(3-Phenylpropyl)acetamide product and an acetate salt byproduct. The use of a slight excess of acetic anhydride ensures the complete consumption of the starting amine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3-Phenylpropyl)acetamide.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
3-Phenylpropylamine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Place the flask in an ice-water bath to manage the exothermic nature of the reaction.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates the completion of the reaction.
-
Workup - Quenching: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid byproduct), deionized water, and finally, brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification - Recrystallization: The crude solid can be purified by recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[5]
Spectroscopic Characterization
Accurate characterization is crucial for verifying the structure and purity of the synthesized compound. The following data represents typical spectroscopic signatures for N-(3-Phenylpropyl)acetamide.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each type of proton in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅ ) |
| ~ 5.50 | br s | 1H | Amide proton (-NH ) |
| ~ 3.25 | q | 2H | Methylene group adjacent to nitrogen |
| ~ 2.65 | t | 2H | Benzylic methylene group |
| ~ 1.95 | s | 3H | Acetyl methyl group (-COCH₃ ) |
| ~ 1.85 | quintet | 2H | Methylene group (-CH₂-CH₂ -CH₂-) |
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 170.0 | Amide carbonyl carbon (C =O) |
| ~ 141.5 | Quaternary aromatic carbon |
| ~ 128.5 | Aromatic C-H |
| ~ 128.4 | Aromatic C-H |
| ~ 126.0 | Aromatic C-H |
| ~ 39.5 | Methylene carbon adjacent to N |
| ~ 33.0 | Benzylic methylene carbon |
| ~ 31.0 | Propyl methylene carbon |
| ~ 23.0 | Acetyl methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong | N-H stretch (Amide) |
| ~ 3060, 3020 | Medium | Aromatic C-H stretch |
| ~ 2930, 2860 | Medium | Aliphatic C-H stretch |
| ~ 1640 | Strong | C=O stretch (Amide I band) |
| ~ 1550 | Strong | N-H bend (Amide II band) |
| ~ 1495, 1450 | Medium | Aromatic C=C stretch |
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z Ratio | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 118 | Fragment from loss of acetamide |
| 91 | Tropylium ion, characteristic of benzyl groups |
| 72 | Fragment [CH₃CONHCH₂]⁺ |
Biological Activity and Potential Applications
While N-(3-Phenylpropyl)acetamide itself has not been the focus of extensive biological investigation, it belongs to the larger class of N-acyl amides, which are known to have diverse and significant roles in biological systems.[6][7] This class of endogenous signaling molecules is involved in processes such as pain, inflammation, and metabolic regulation.[7][8]
The primary application of N-(3-Phenylpropyl)acetamide in a research and development context is as a chemical intermediate .[9] Its structure provides a versatile scaffold that can be further modified. For instance, the phenyl ring can undergo electrophilic substitution reactions, and the amide bond can be hydrolyzed or reduced. This makes it a useful starting material for the synthesis of more complex molecules with potential therapeutic applications. Studies have explored derivatives of acetamides for antioxidant and anti-inflammatory activities.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-(3-Phenylpropyl)acetamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
-
Handling Precursors: 3-Phenylpropylamine is corrosive, and acetic anhydride is a lachrymator and corrosive. Handle with extreme care.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
N-(3-Phenylpropyl)acetamide serves as a valuable and straightforward chemical entity for researchers in organic synthesis and drug discovery. This guide has provided a comprehensive foundation of its properties, a reliable and detailed protocol for its synthesis, and a summary of its key characterization data. By understanding these core basic properties, scientists can effectively utilize this compound as a building block for the creation of novel and more complex molecular architectures.
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